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1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone, also known by its CAS number 31611-90-2, is an organic compound characterized by its hydroxymethyl and hydroxy functional groups attached to a phenyl ring. Its molecular formula is and it has a molecular weight of approximately 166.17 g/mol. The structure features a ketone group (ethanone) linked to a phenolic compound, making it of interest in both synthetic chemistry and biological research.
These reactions are significant for modifying the compound for various applications in pharmaceuticals and materials science.
Research indicates that 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone exhibits notable biological activities, including:
Several synthetic routes have been developed for producing 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone:
These methods highlight the versatility in synthesizing this compound from various precursors.
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone finds applications in several areas:
Interaction studies involving 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone have focused on its binding affinities with various biological targets. Notable findings include:
These studies are crucial for understanding the pharmacodynamics of the compound.
Several compounds share structural similarities with 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 1-(2-Hydroxy-4-(hydroxymethyl)phenyl)ethanone | 22518-00-9 | C9H10O3 | Has a different hydroxyl position; studied for similar biological activities. |
| 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 | C9H10O2 | Lacks the hydroxymethyl group; exhibits different reactivity and applications. |
| 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanone | 31611-90-2 | C9H10O3 | Similar structure but different substitution pattern; explored for antioxidant properties. |
The unique positioning of the hydroxymethyl and hydroxy groups in 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds.